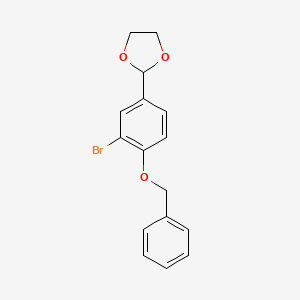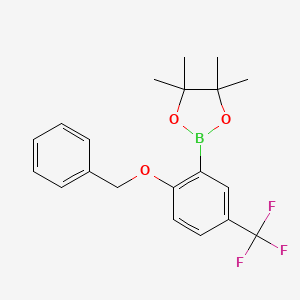
2-(4-(Benzyloxy)-3-bromophenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Benzyloxy)-3-bromophenyl)-1,3-dioxolane is an organic compound that features a benzyloxy group, a bromine atom, and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-bromophenyl)-1,3-dioxolane typically involves the bromination of a benzyloxy-substituted phenyl compound followed by the formation of the dioxolane ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) to facilitate the bromination reaction . The dioxolane ring can be formed through a cyclization reaction involving a diol and an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents would be optimized to ensure cost-effectiveness and environmental safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Benzyloxy)-3-bromophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like zinc or tin in dilute mineral acid.
Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydrogen-substituted phenyl compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-(Benzyloxy)-3-bromophenyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-(Benzyloxy)-3-bromophenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of the target molecules and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a hydroxyl group instead of a bromine atom.
2-(4-(Benzyloxy)phenyl)-1,3-dioxolane: Lacks the bromine atom but has a similar dioxolane ring structure.
Uniqueness
2-(4-(Benzyloxy)-3-bromophenyl)-1,3-dioxolane is unique due to the presence of both a bromine atom and a dioxolane ring, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
2-(3-bromo-4-phenylmethoxyphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c17-14-10-13(16-18-8-9-19-16)6-7-15(14)20-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUVWMNIQUXXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,3R)-3-aminocyclohexyl]methanol;hydrochloride](/img/structure/B6334442.png)




![6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6334470.png)

![(13R)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxylic acid](/img/structure/B6334473.png)


![1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6334507.png)
![8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol](/img/structure/B6334513.png)

